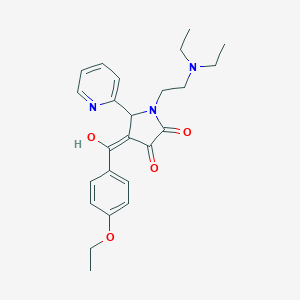

1-(2-(diethylamino)ethyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(2-(diethylamino)ethyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a 3-hydroxypyrrol-2-one derivative characterized by a complex substitution pattern. Its structure includes a diethylaminoethyl side chain, a 4-ethoxybenzoyl group at position 4, a pyridin-2-yl moiety at position 5, and a hydroxyl group at position 3. The 3-hydroxypyrrol-2-one scaffold is known for its ability to engage in hydrogen bonding and metal coordination, which may contribute to biological activity.

Properties

IUPAC Name |

(4E)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-4-26(5-2)15-16-27-21(19-9-7-8-14-25-19)20(23(29)24(27)30)22(28)17-10-12-18(13-11-17)31-6-3/h7-14,21,28H,4-6,15-16H2,1-3H3/b22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLJWDIMCKVBHR-LSDHQDQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC)O)C(=O)C1=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)OCC)\O)/C(=O)C1=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(diethylamino)ethyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, also known by its CAS number 618877-91-1, is a pyrrole derivative that has attracted attention due to its potential biological activities. This compound exhibits a complex structure that may contribute to various pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities. This article aims to provide an in-depth analysis of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure consists of a pyrrole ring substituted with various functional groups, which are believed to influence its biological properties. The presence of the diethylamino group is significant for its interaction with biological targets.

Anticancer Activity

Research has indicated that pyrrole derivatives can exhibit anticancer properties. A study focusing on similar pyrrole compounds demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. Specifically, compounds with structural similarities to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial properties of related anthranilic acid derivatives have been explored extensively. These studies suggest that compounds with similar structures can disrupt bacterial biofilms and inhibit bacterial growth. For instance, anthranilate was found to deteriorate the structure of Pseudomonas aeruginosa biofilms, indicating that derivatives like this compound might also exhibit such activity .

Neuroprotective Effects

The neuroprotective potential of pyrrole derivatives has been investigated in models of neurodegeneration. Compounds similar to this compound have been shown to mitigate excitotoxicity and oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases .

Case Studies and Research Findings

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Apoptosis Induction : Activation of caspases and modulation of mitochondrial membrane potential.

- Biofilm Disruption : Interference with quorum sensing pathways in bacteria.

- Oxidative Stress Reduction : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.

Scientific Research Applications

Research has indicated that compounds similar to 1-(2-(diethylamino)ethyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one exhibit a range of biological activities, including:

- Anticancer Properties : Studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation and induce apoptosis. The presence of the pyridine moiety is believed to enhance these effects by interacting with various biological targets.

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various pyrrole derivatives, including the target compound. Results indicated significant cytotoxic effects on multiple cancer cell lines, with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of pyridine-containing compounds demonstrated that they exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to quantify efficacy, revealing that modifications to the ethoxybenzoyl group affected antimicrobial potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations, physicochemical properties, and synthetic yields:

Structure-Activity Relationship (SAR) Analysis

The 4-ethoxybenzoyl moiety (target and ) introduces moderate lipophilicity, balancing solubility and membrane permeability better than 4-methylbenzoyl () or 4-isopropoxybenzoyl () .

Impact of Aryl Groups at Position 5: The pyridin-2-yl group (target) provides a heteroaromatic ring capable of π-π stacking or metal coordination, unlike the purely hydrophobic 4-isopropylphenyl () or 3,4,5-trimethoxyphenyl () .

Synthetic Yields and Practical Feasibility :

- Higher yields (e.g., 68% for Compound 34) correlate with less sterically hindered substituents (e.g., methoxyethyl vs. hydroxypropyl in Compound 18, 5% yield) .

- The low yield of Compound 18 may result from challenges in purifying polar hydroxypropyl derivatives .

Key Research Findings

- Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) at position 4 enhance stability of the 3-hydroxypyrrol-2-one core, as seen in the target compound and .

- Thermal Stability : Melting points (243–249°C for ) indicate robust crystalline packing, likely influenced by planar aryl groups and hydrogen-bonding hydroxyls .

Preparation Methods

Alkylation of Ethyl 4-Hydroxybenzoate

The ethoxybenzoyl group is introduced via nucleophilic aromatic substitution. In a representative procedure:

-

Substrate : Ethyl 4-hydroxybenzoate (5.0 g).

-

Reagents : 1-(2-chloroethyl)diethylamine, potassium carbonate (6.2 g).

-

Solvent : N,N-dimethylformamide (50 mL).

-

Yield : ~80–85% after purification by silica gel chromatography.

This step forms the 4-(2-diethylaminoethoxy)benzoic acid ethyl ester intermediate, which is hydrolyzed to the free acid using sodium hydroxide in methanol or ethanol. Acidification with hydrochloric acid precipitates the hydrochloride salt, yielding 4-(2-diethylaminoethoxy)benzoic acid hydrochloride (melting point: 270–271°C).

Pyrrolidinone Ring Formation

The central pyrrolidinone ring is constructed via cyclocondensation. A typical protocol involves:

-

Substrates : Glycine derivatives and α,β-unsaturated ketones.

-

Conditions : Stirring overnight at room temperature under nitrogen.

-

Workup : Filtration through celite, extraction with ethyl acetate, and drying over magnesium sulfate.

For the target compound, this step likely incorporates the 3-hydroxy and pyridin-2-yl groups through regioselective condensation.

Coupling of the 4-Ethoxybenzoyl Group

The benzoyl moiety is introduced via Friedel-Crafts acylation:

-

Acylating agent : 4-(2-diethylaminoethoxy)benzoyl chloride hydrochloride (prepared using thionyl chloride in toluene at 110°C).

-

Substrate : Pyrrolidinone intermediate.

-

Catalyst : Aluminum chloride (4.1 g).

-

Solvent : Dichloromethane (100 mL).

Purification and Characterization

Purification Techniques

Q & A

Q. Q1: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization of precursors under basic conditions. For example, analogous pyrrol-2-one derivatives are synthesized via base-assisted cyclization using ethanol or column chromatography (gradient: ethyl acetate/petroleum ether) for purification. Yield optimization strategies include:

- Temperature control : Stirring at room temperature for shorter durations (e.g., 3 hours) to reduce side reactions .

- Substituent effects : Electron-donating groups (e.g., methoxy) on aryl rings enhance cyclization efficiency, as seen in yields up to 86% for similar compounds .

- Purification : Recrystallization from ethanol or mixed solvents (DMF:EtOH) improves purity and yield .

Q. Q2: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions and hydrogen bonding (e.g., 3-hydroxy group proton at δ ~12 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 408.2273 for a related compound vs. calculated 408.2097) .

- FTIR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ and hydroxyl bands at ~3300 cm⁻¹) .

- Melting Point Analysis : Sharp melting ranges (e.g., 256–258°C) indicate purity .

Advanced Research Questions

Q. Q3: How do structural modifications (e.g., substituents on the pyridine or ethoxybenzoyl groups) affect bioactivity or reactivity?

Methodological Answer: Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Pyridine substituents : Electron-withdrawing groups (e.g., fluorine) enhance binding to biological targets, while bulky groups (e.g., tert-butyl) reduce solubility but improve metabolic stability .

- Ethoxybenzoyl modifications : Replacing ethoxy with amino groups (e.g., 4-aminophenyl) increases hydrogen-bonding potential, as demonstrated in analogs with 44–67% yields .

- Experimental design : Use combinatorial libraries with varying aryl aldehydes and amines to systematically assess substituent effects .

Q. Q4: What computational methods are effective for predicting reaction pathways or optimizing synthetic conditions?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can:

- Identify intermediates : Model cyclization mechanisms, such as base-assisted enolate formation .

- Optimize conditions : Screen solvents, temperatures, and catalysts in silico to reduce experimental trial-and-error .

- Validate data : Compare computed NMR chemical shifts with experimental data to confirm intermediate structures .

Q. Q5: How can researchers resolve contradictions in reported data (e.g., conflicting yields or bioactivity)?

Methodological Answer: Contradictions often arise from subtle experimental variations:

- Steric vs. electronic effects : Aryl substituents with similar electronic profiles but differing steric bulk (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) may lead to divergent yields (46% vs. 86%) .

- Reproducibility checks : Standardize reaction scales, solvent batches, and purification methods. For example, column chromatography gradients must be rigorously controlled .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outlier conditions .

Q. Q6: What strategies mitigate solubility challenges during in vitro or in vivo studies?

Methodological Answer:

- Co-solvent systems : Use DMSO:water mixtures (≤1% DMSO) for cell-based assays, validated for related pyrrol-2-ones .

- Prodrug approaches : Modify the 3-hydroxy group to a phosphate ester for enhanced aqueous solubility, reversible under physiological conditions .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, as demonstrated for hydrophobic heterocycles .

Q. Q7: How can the compound’s reactivity with heterocyclic systems (e.g., pyrimidines) be exploited for derivatization?

Methodological Answer:

- Nucleophilic substitution : The pyridin-2-yl group undergoes regioselective reactions with electrophiles (e.g., alkyl halides) at the nitrogen atom .

- Cross-coupling : Suzuki-Miyaura reactions enable aryl group exchange on the pyrrol-2-one core, using palladium catalysts .

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data for analogous compounds) guides rational design of derivatives .

Q. Q8: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Hazard mitigation : Use fume hoods for reactions involving volatile amines (e.g., diethylaminoethyl group) .

- Waste disposal : Quench reaction mixtures with aqueous acid to neutralize basic byproducts before disposal .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats are mandatory due to potential skin irritation from pyrrol-2-one derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.